molecular formula C26H34ClN5O2 B2523806 N1-(3-chloro-2-methylphenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide CAS No. 921901-91-9

N1-(3-chloro-2-methylphenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Cat. No. B2523806
CAS RN: 921901-91-9
M. Wt: 484.04
InChI Key: WECRMHDYFPTFCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(3-chloro-2-methylphenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C26H34ClN5O2 and its molecular weight is 484.04. The purity is usually 95%.
BenchChem offers high-quality N1-(3-chloro-2-methylphenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(3-chloro-2-methylphenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

ABCB1 Inhibitors

The design and synthesis of small ABCB1 inhibitors involve similar chemical moieties, such as N-4-methylpiperazine, highlighting their role in inhibiting ABCB1 activity. This can be important for overcoming drug resistance in cancer chemotherapy by inhibiting the efflux pump mechanism of cancer cells (Colabufo et al., 2008).

Antimicrobial Agents

Compounds with structures incorporating 4-methylpiperazine and tetrahydroquinoline derivatives have been synthesized and evaluated for their antimicrobial activities. Such studies can provide insights into developing new antimicrobial agents that could be effective against resistant bacterial strains (Desai et al., 2007).

Corrosion Inhibitors

Research involving 8-hydroxyquinoline analogs with structural similarities to the compound of interest shows potential in corrosion inhibition, which is crucial for protecting metals in industrial applications. The study demonstrates the correlation between molecular structures and their inhibitory activity, highlighting the importance of chemical design in developing effective corrosion inhibitors (About et al., 2020).

Orexin Receptor Antagonists

The exploration of compounds that can act as orexin receptor antagonists, similar in function if not in structure to the query compound, indicates potential applications in treating sleep disorders and stress-related conditions. Such research underlines the therapeutic possibilities of targeting specific receptors in the brain for pharmaceutical intervention (Dugovic et al., 2009).

DNA Methyltransferase 3A Inhibitors

Chemical modifications on certain inhibitors like BIX-01294, though not directly related to the compound , show the potential for selective inhibition of DNA methyltransferase 3A. This is significant for understanding gene expression regulation and developing therapies for diseases like cancer where DNA methylation plays a critical role (Rotili et al., 2014).

properties

IUPAC Name

N'-(3-chloro-2-methylphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34ClN5O2/c1-18-21(27)7-4-8-22(18)29-26(34)25(33)28-17-24(32-14-12-30(2)13-15-32)20-9-10-23-19(16-20)6-5-11-31(23)3/h4,7-10,16,24H,5-6,11-15,17H2,1-3H3,(H,28,33)(H,29,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WECRMHDYFPTFCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCN(CC4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.